
Bis(helenalinyl)malonate
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Description
Bis(helenalinyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C33H36O10 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Mechanism of Action:
Research indicates that bis(helenalinyl)malonate exhibits significant cytotoxic effects against various cancer cell lines. It primarily inhibits DNA synthesis by targeting key enzymes involved in nucleic acid metabolism. Specifically, it has been shown to inhibit inosine monophosphate dehydrogenase and ribonucleotide reductase , leading to reduced levels of deoxyribonucleotides necessary for DNA replication . The inhibition of these enzymes correlates with a decrease in DNA polymerase activity, which further contributes to its anticancer effects.
Case Studies:
- In studies involving human KB carcinoma cells, this compound demonstrated a marked reduction in DNA synthesis, suggesting its potential as an antineoplastic agent .
- Another study highlighted its effectiveness against P-388 lymphocytic leukemia cells, where it inhibited both DNA and protein synthesis, underscoring its broad-spectrum anticancer activity .
Protein Synthesis Inhibition
This compound has also been studied for its ability to inhibit protein synthesis. It activates eIF-2 alpha kinase , leading to phosphorylation of eIF-2 alpha, which is crucial for the initiation of protein synthesis . The compound's mechanism differs from that of helenalin, as it shows a delayed onset of action in reticulocyte lysates but ultimately results in effective protein synthesis inhibition.
Potential Therapeutic Applications
Obesity Treatment:
Recent findings suggest that malonate derivatives can induce browning in white adipose tissue, enhancing triglyceride metabolism and potentially serving as a therapeutic approach for obesity . Although this compound's direct role in this application requires further investigation, its structural similarities to malonate suggest potential avenues for research.
Immunomodulatory Effects:
The compound may also possess immunomodulatory properties. In vivo studies have indicated that sesquiterpene lactones can influence immune responses, which could be beneficial in treating conditions characterized by inflammation or immune dysregulation .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What is the synthetic methodology for Bis(helenalinyl)malonate, and how does its dimeric structure enhance anticancer activity?
this compound is synthesized by dimerizing helenalin, a sesquiterpene lactone (SQL), using a malonate linker. This approach increases cytotoxicity by introducing two α-methylene-γ-lactone rings, which alkylate thiol groups in cellular targets (e.g., NF-κB or IKKβ), disrupting apoptosis pathways. The malonate bridge improves pharmacokinetic stability and reduces systemic toxicity compared to the monomeric helenalin .
Q. What role do α-methylene-γ-lactone rings play in the bioactivity of this compound?
The α-methylene-γ-lactone rings are critical for alkylating cysteine residues in enzymes like IKKβ, leading to inhibition of pro-survival pathways (e.g., NF-κB) and induction of apoptosis. This mechanism is validated through competitive binding assays and molecular docking studies, where ring modification reduces cytotoxicity .
Q. Which analytical techniques are used to characterize this compound’s structure?
X-ray crystallography (for resolving dimeric conformation), NMR (to confirm malonate linker integration), and mass spectrometry (for molecular weight validation) are standard. Crystal structure analysis (e.g., orthogonal Pbcn space group with specific lattice parameters) provides insights into intermolecular interactions influencing stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?
Discrepancies often arise from differences in metabolic clearance, bioavailability, or tumor microenvironment factors. Strategies include:
- Pharmacokinetic Profiling : Measuring plasma half-life and tissue distribution using LC-MS.
- Dose Optimization : Conducting dose-response studies in xenograft models to align in vitro IC50 values with tolerable in vivo doses.
- Tumor Penetration Assays : Using fluorescently labeled analogs to assess drug accumulation .
Q. What statistical approaches are optimal for evaluating this compound’s inhibitory effects in multi-factor enzyme assays?
- Two-Factor ANOVA : To analyze interactions between variables (e.g., malonate concentration vs. cell type). Example: A study comparing inhibitor efficacy across cancer lines (P=0.0453 for malonate effect) .
- Paired t-tests : For matched experiments (e.g., treated vs. untreated aliquots from the same sample) .
- Post-hoc Corrections : Bonferroni or Tukey tests to control Type I errors in multi-group comparisons.
Q. How can the malonate linker be modified to improve tumor-targeted delivery of this compound?
- Linker Functionalization : Introducing azide or bromopropyl groups (e.g., bis(3-azidopropyl)malonate) for click chemistry conjugation with tumor-homing ligands .
- Hydrolytic Stability : Adjusting ester groups (e.g., tert-butyl vs. benzyl) to balance intracellular release rates and systemic stability, monitored via HPLC .
Q. Methodological Considerations
Q. What in vitro assays are recommended to validate this compound’s mechanism of action?
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring IKKβ stabilization post-treatment.
- Annexin V/PI Staining : Quantify apoptosis in Bcl-2-overexpressing cell lines (e.g., Jurkat) to assess bypass of mitochondrial resistance .
Q. How should researchers design studies to compare this compound with other dimeric SQLs (e.g., rufescenolide C)?
- Structure-Activity Relationship (SAR) Studies : Systematically vary lactone ring substituents and linker length.
- In Vivo Efficacy Trials : Use syngeneic models with standardized endpoints (e.g., tumor volume, survival) and toxicity scoring (e.g., liver/kidney function tests) .
Q. Data Contradiction Analysis
Q. How to interpret conflicting results in this compound’s potency across cancer types?
- Tissue-Specific Metabolism : Assess metabolic enzyme expression (e.g., CYP450 isoforms) in resistant vs. sensitive lines.
- Microenvironmental Factors : Co-culture assays with fibroblasts/immune cells to mimic in vivo conditions.
- Transcriptomic Profiling : RNA-seq to identify pathways (e.g., oxidative stress response) correlating with resistance .
Properties
CAS No. |
68322-91-8 |
---|---|
Molecular Formula |
C33H36O10 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
bis(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) propanedioate |
InChI |
InChI=1S/C33H36O10/c1-14-11-20-26(16(3)30(38)40-20)28(32(5)18(14)7-9-22(32)34)42-24(36)13-25(37)43-29-27-17(4)31(39)41-21(27)12-15(2)19-8-10-23(35)33(19,29)6/h7-10,14-15,18-21,26-29H,3-4,11-13H2,1-2,5-6H3 |
InChI Key |
YTQIEACOYYTJSM-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |
Synonyms |
BHMN bis(helenalinyl)malonate |
Origin of Product |
United States |
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